1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

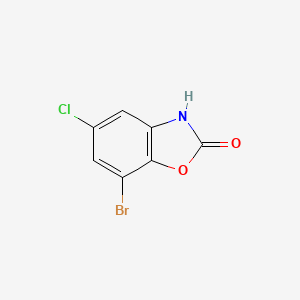

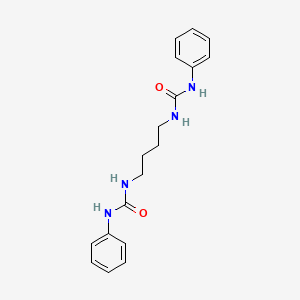

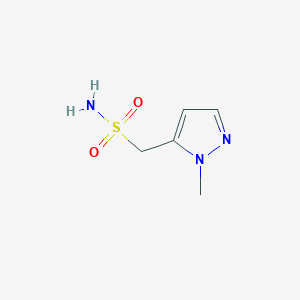

“1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a derivative of 1,2,3,4-tetrahydronaphthalene . It has a molecular weight of 148.2 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-naphthalenol .

Molecular Structure Analysis

The InChI code for “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.09 . The flash point is between 102-104 degrees Celsius .Scientific Research Applications

Raw Material and Intermediate in Organic Synthesis

“1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It is a reagent used to produce protease inhibitors . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV and hepatitis C.

Agrochemicals

In the agrochemical industry, “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is used in the synthesis of various agrochemicals . These chemicals are used to protect crops from pests and diseases.

Dyestuff

This compound is also used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.

Hydrogen Generation

In a study, “1,2,3,4-tetrahydronaphthalene” was used for in-situ hydrogen generation for the catalytic conversion of oleic acid to diesel fuel hydrocarbons . This represents a new strategy in producing synthetic diesel hydrocarbons from a mono-unsaturated fatty acid model compound, oleic acid, and replacing high-pressure molecular hydrogen with a hydrogen-rich donor solvent, “1,2,3,4-tetrahydronaphthalene” for the first time .

Bioisosteric Applications

Although not directly related to “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide”, it’s worth noting that “1,2,3,4-tetrahydronaphthalene” has been used in bioisosteric applications . In one example, a classical bioisosteric approach mimicking the distal (S)-glutamic acid carboxyl group using the “1,2,3,4-tetrahydronaphthalene” moiety was applied, to obtain two promising glutamate analogs .

Mechanism of Action

Target of Action

It’s structurally similar compound, 1,2,3,4-tetrahydro-1-naphthol, is known to interact with the aryl sulfotransferase (ast) iv enzyme .

Mode of Action

The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .

properties

IUPAC Name |

1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTNZTXIYGFQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)